

An In-depth Technical Guide to Methyl 5-methoxypent-4-enoate

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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536

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Abstract

This technical guide provides a comprehensive overview of **Methyl 5-methoxypent-4-enoate**, a versatile α,β -unsaturated ester with applications in organic synthesis. This document details its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it explores the broader context of how α,β -unsaturated esters are utilized in chemical biology as reactive probes, including a representative experimental workflow.

Chemical Identification and Properties

Methyl 5-methoxypent-4-enoate is an organic compound featuring both an ester and a vinyl ether functional group. This unique combination makes it a valuable synthon for the introduction of a five-carbon chain with differentiated reactivity at each terminus.

Property	Value
CAS Number	143538-29-8
IUPAC Name	methyl 5-methoxypent-4-enoate
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol

Synthesis of Methyl 5-methoxypent-4-enoate

The synthesis of **Methyl 5-methoxypent-4-enoate** can be achieved through several methods, with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid. An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification

This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

- To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add concentrated sulfuric acid (0.1 mol) dropwise with stirring.
- Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters^[1]

Parameter	Optimal Range	Yield (%)
Methanol-to-acid ratio	5:1 to 6:1	85–90
Catalyst concentration	10% w/w	88
Reaction temperature (°C)	65–70	87
Reaction time (hours)	6–8	86

Enzymatic Esterification

This method employs a lipase, such as *Candida antarctica* lipase B (CALB), to catalyze the esterification under milder conditions, offering high selectivity and avoiding harsh acidic conditions.

Experimental Protocol:

- Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-butanol).
- Add the immobilized lipase to the solution.
- Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24 hours.
- Monitor the reaction progress by HPLC or GC.
- After the reaction, filter off the immobilized enzyme for reuse.
- Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization

The structure and purity of **Methyl 5-methoxypent-4-enoate** are confirmed using various spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

Technique	Data
^1H NMR (400 MHz, CDCl_3)	δ 5.82 (dt, 1H, $J = 15.8, 6.4$ Hz, $\text{CH}_2\text{CH}=\text{CH}$), 6.98 (dt, 1H, $J = 15.8, 6.4$ Hz, $\text{CH}_2\text{CH}=\text{CH}$), 4.15 (q, 2H, OCH_2CH_3), 3.39 (s, 3H, OCH_3), 1.28 (t, 3H, OCH_2CH_3)[2]
IR (cm^{-1})	1720 (C=O), 1650 (C=C), 1100 (C-O)[1]
GC-MS	Retention time = 12.3 min; $m/z = 144$ $[\text{M}]^+$ [2]

Application in Chemical Biology: A Representative Workflow

While specific signaling pathways involving **Methyl 5-methoxypent-4-enoate** are not yet documented in the literature, its structure as an α,β -unsaturated ester makes it a candidate for use as a chemical probe in biological systems. The electrophilic β -carbon is susceptible to Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an α,β -unsaturated ester probe to identify protein targets in a cellular lysate.

Workflow for protein target identification.

This workflow illustrates the logical progression from probe synthesis to the identification of potential protein targets. The α,β -unsaturated ester acts as a warhead that covalently binds to its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual Framework

The covalent modification of proteins by a reactive probe like **Methyl 5-methoxypent-4-enoate** can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key enzyme or regulatory protein, it could either inhibit or activate its function, leading to downstream effects on the pathway.

Conceptual diagram of pathway inhibition.

In this conceptual diagram, the α,β -unsaturated ester probe covalently modifies and inhibits "Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular response. Such a tool would be valuable for dissecting the roles of specific proteins within a signaling network.

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References

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- 2. NP-MRD: ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0276717) [np-mrd.org]
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